molecular formula C16H23NO2 B584996 O-Desmethyl Venlafaxine Cyclic Impurity CAS No. 1346601-55-5

O-Desmethyl Venlafaxine Cyclic Impurity

Cat. No.: B584996
CAS No.: 1346601-55-5
M. Wt: 261.365
InChI Key: ATFIYOVTHWDOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desmethyl Venlafaxine Cyclic Impurity is a chemical compound that is a cyclic impurity of O-Desmethylvenlafaxine. It is related to Venlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor class. This compound is often used in the impurity profiling of Venlafaxine during its commercial production .

Mechanism of Action

Target of Action

O-Desmethyl Venlafaxine Cyclic Impurity, also known as 4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, primarily targets the serotonin and norepinephrine transporters (SERT and NET). These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to SERT and NET. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is similar to that of its parent compound, venlafaxine, and its active metabolite, desvenlafaxine .

Biochemical Pathways

By inhibiting SERT and NET, this compound affects the serotonergic and noradrenergic pathways. Increased levels of serotonin and norepinephrine in the synaptic cleft lead to enhanced neurotransmission, which is associated with improved mood and reduced symptoms of depression. These pathways are crucial in the regulation of mood, anxiety, and overall emotional balance .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body. It undergoes metabolism primarily through conjugation by UGT isoforms and, to a lesser extent, oxidative metabolism by CYP3A4 and CYP2C19. The metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced neurotransmission and improved synaptic plasticity. At the cellular level, these changes contribute to the alleviation of depressive symptoms and improved mood regulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs that affect the same metabolic pathways (e.g., CYP3A4 inhibitors) can alter its pharmacokinetics and overall efficacy .

Preparation Methods

The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity involves several steps. One of the methods includes the protection of the phenolic hydroxyl group, followed by cyclohexanone condensation, deprotection, cyano reduction, dimethylation, and finally, the formation of the succinic acid salt. The starting material for this synthesis is p-hydroxybenzene acetonitrile . The industrial production methods are optimized to ensure high yield and purity, with careful control of reaction conditions to minimize impurities and by-products .

Chemical Reactions Analysis

O-Desmethyl Venlafaxine Cyclic Impurity undergoes various chemical reactions, including:

Scientific Research Applications

O-Desmethyl Venlafaxine Cyclic Impurity is primarily used in the pharmaceutical industry for impurity profiling of Venlafaxine. It is also used in the development and validation of analytical methods for quality control and regulatory compliance. Additionally, this compound is utilized in scientific research to study the pharmacokinetics and metabolism of Venlafaxine and its related compounds .

Comparison with Similar Compounds

O-Desmethyl Venlafaxine Cyclic Impurity is unique due to its cyclic structure, which distinguishes it from other impurities of Venlafaxine. Similar compounds include:

These compounds share similarities in their chemical structure and pharmacological activity but differ in their specific molecular modifications and impurity profiles.

Properties

IUPAC Name

4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFIYOVTHWDOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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